molecular formula C14H21NO2 B13401705 (R)-tert-Butyl 2-amino-4-phenylbutanoate

(R)-tert-Butyl 2-amino-4-phenylbutanoate

Cat. No.: B13401705
M. Wt: 235.32 g/mol
InChI Key: CANQRTXTMVVNCH-UHFFFAOYSA-N
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Description

(R)-tert-Butyl 2-amino-4-phenylbutanoate is a chiral chemical compound that serves as a valuable intermediate in organic synthesis and pharmaceutical research. Its structure, featuring a tert-butyl ester and a phenyl group, makes it an important precursor for the development of more complex molecules. The tert-butyl group acts as a protective group for the carboxylic acid functionality, enhancing the compound's stability and altering its solubility for use in various synthetic pathways . This compound is primarily recognized as a key chiral building block in medicinal chemistry. Analogs and derivatives of this compound are extensively investigated for their potential to interact with biological receptors and enzymes. For instance, structurally similar (R)-beta-amino phenylbutyric acid derivatives are highlighted in patent literature for their role in synthesizing pharmaceutical intermediates . The stereochemistry of the compound is crucial for its application in creating molecules with specific biological activities, as the (R)-enantiomer can lead to different pharmacodynamic effects compared to its (S)-counterpart. In scientific research, this compound finds applications across multiple disciplines. In pharmaceutical chemistry, it is used in the design and synthesis of potential therapeutic agents. In organic synthesis, it acts as a versatile precursor for constructing peptides and other complex, biologically active compounds due to its reactive amino and protected carboxyl groups . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-amino-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANQRTXTMVVNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical and Stereochemical Characterization of Chiral Amino Acid Esters

Chromatographic Enantioseparation Techniques

Chromatography stands as a cornerstone for the chiral resolution of amino acid esters. The differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive forms the basis of separation. High-performance liquid chromatography, gas chromatography, and supercritical fluid chromatography are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the enantiomeric separation of amino acid derivatives. The efficacy of this method hinges on the selection of an appropriate Chiral Stationary Phase (CSP) that exhibits differential interactions with the enantiomers of the analyte. yakhak.org

For amino acid esters, particularly those with bulky protecting groups like the tert-butyl ester, polysaccharide-based and macrocyclic antibiotic-based CSPs have demonstrated significant success. yakhak.orgsigmaaldrich.comsigmaaldrich.com Polysaccharide derivatives, such as those based on amylose (B160209) or cellulose (B213188) tris(phenylcarbamate), provide a complex chiral environment with grooves and cavities where enantiomers can intercalate. Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance. yakhak.orgresearchgate.net

Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, are also highly effective CSPs. sigmaaldrich.com These molecules possess multiple stereogenic centers and functional groups (carboxyl, amino, hydroxyl, and aromatic rings), creating a multimodal interaction environment. A notable application involves the use of a teicoplanin-bonded chiral stationary phase for the successful separation of various side-chain protected amino acids, including tert-butyl esters. google.com The separation mechanism on these phases is complex, involving ionic interactions, hydrogen bonding, and inclusion complexation within the macrocyclic structure. sigmaaldrich.com The choice of mobile phase, typically a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, is crucial for optimizing retention and resolution. google.com

Table 1: Representative HPLC Conditions for Chiral Separation of tert-Butyl Amino Acid Esters
ParameterCondition
Column Teicoplanin-bonded Chiral Stationary Phase (e.g., CHIROBIOTIC T)
Mobile Phase Methanol / Water mixture (e.g., 40:60 v/v) google.com
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient
Expected Outcome Baseline resolution of D- and L-enantiomers. google.com

Gas Chromatography (GC) is another powerful technique for chiral separations, offering high resolution and sensitivity, especially when coupled with a Mass Spectrometry (MS) detector. However, due to the low volatility and polar nature of amino acid esters, derivatization is a mandatory prerequisite for GC analysis. sigmaaldrich.com

The derivatization process typically involves a two-step reaction: esterification of the carboxyl group followed by acylation of the amino group to produce a volatile and thermally stable derivative. sigmaaldrich.com For (R)-tert-Butyl 2-amino-4-phenylbutanoate, the carboxyl group is already esterified. Therefore, only the primary amino group requires derivatization. Common acylating agents include trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). nih.govresearchgate.net

The resulting derivatized enantiomers are then separated on a chiral capillary column. Chirasil-L-Val, a stationary phase based on L-valine-tert-butylamide polysiloxane, is frequently used for the enantioseparation of derivatized amino acids. nih.govnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the derivatized amino acid enantiomers and the chiral stationary phase, primarily through hydrogen bonding. GC-MS provides not only quantification but also structural confirmation based on the mass fragmentation patterns of the derivatives. nih.govresearchgate.net

Table 2: Typical GC-MS Parameters for Enantiomer Analysis of Derivatized Amino Acid Esters
ParameterCondition
Derivatization Acylation of the amino group with Trifluoroacetic Anhydride (TFAA). sigmaaldrich.com
Column Chirasil-L-Val capillary column. nih.gov
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Optimized gradient (e.g., 100°C to 200°C)
Detector Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient alternative to HPLC for chiral separations. chromatographyonline.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. SFC often provides faster separations and reduced consumption of organic solvents, making it a "greener" technique. selvita.com

The chiral stationary phases used in SFC are often the same as those used in HPLC, with polysaccharide-based CSPs being particularly prevalent. researchgate.netresearchgate.net To enhance the elution strength and selectivity for polar compounds like amino acid esters, organic modifiers such as methanol or ethanol (B145695) are added to the CO₂ mobile phase. chromatographyonline.com The unique properties of the supercritical fluid mobile phase, such as low viscosity and high diffusivity, lead to high chromatographic efficiency and rapid column equilibration. selvita.com The separation conditions, including pressure, temperature, and the concentration of the modifier, can be fine-tuned to optimize the resolution of enantiomers. tandfonline.com

Table 3: Illustrative SFC Conditions for Chiral Amino Acid Ester Separation
ParameterCondition
Column Amylose or Cellulose-based CSP (e.g., Lux Cellulose-3) phenomenex.com
Mobile Phase Supercritical CO₂ / Methanol with additive (e.g., 0.1% trifluoroacetic acid)
Flow Rate 2-4 mL/min
Back Pressure 100-150 bar tandfonline.com
Temperature 35-40°C tandfonline.com
Detection UV or MS

Electrophoretic Methods for Chiral Resolution

Electrophoretic techniques offer a different paradigm for chiral separations, relying on the differential mobility of enantiomers in an electric field. These methods are characterized by extremely high efficiency, low sample consumption, and simple instrumentation.

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be adapted for chiral analysis by incorporating a chiral selector into the background electrolyte (BGE). ingentaconnect.com For the separation of amino acid esters, which are typically cationic at low pH, cyclodextrins (CDs) and crown ethers are the most commonly used chiral selectors. nih.gov

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. Chiral recognition is achieved through the formation of transient inclusion complexes with the analyte. The different stability of the diastereomeric complexes formed between each enantiomer and the chiral CD results in different effective electrophoretic mobilities, leading to their separation. tandfonline.com The size of the CD cavity and chemical modifications (e.g., sulfated or carboxymethylated CDs) can be varied to optimize selectivity. tandfonline.com Crown ethers, such as (+)-18-crown-6-tetracarboxylic acid, are particularly effective for resolving compounds with primary amine groups, forming stable complexes through hydrogen bonding. ingentaconnect.comnih.gov Factors such as the concentration of the chiral selector, the pH of the BGE, and the addition of organic modifiers can significantly influence the separation. ingentaconnect.comtandfonline.com

Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that allows for the separation of both neutral and charged analytes. wikipedia.org It is particularly well-suited for the analysis of uncharged or hydrophobic compounds like certain protected amino acid esters. The principle of MEKC involves the addition of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the background electrolyte at a concentration above its critical micelle concentration (CMC). nih.gov This results in the formation of micelles, which act as a pseudo-stationary phase.

Separation is based on the differential partitioning of the analytes between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. scispace.com To achieve chiral separation, a chiral selector, typically a cyclodextrin (B1172386) derivative, is added to the micellar solution. nih.govsci-hub.se The enantiomers are resolved based on a combination of their differential partitioning into the micelles and their differential binding to the chiral selector present in the aqueous phase or associated with the micelle. researchgate.net The composition of the buffer, the type and concentration of the surfactant and chiral selector, and the addition of organic modifiers are all critical parameters for method optimization. nih.govsci-hub.se

Table 4: General MEKC Conditions for Chiral Amino Acid Ester Resolution
ParameterCondition
Capillary Fused-silica
Background Electrolyte (BGE) Phosphate or Borate buffer containing SDS (e.g., 50 mM)
Chiral Selector β-Cyclodextrin or a derivative (e.g., 30 mM) nih.gov
Organic Modifier Acetonitrile (e.g., 10-15%) sci-hub.se
Applied Voltage 15-25 kV
Detection UV at 214 nm

Spectroscopic Techniques for Absolute Configuration and Enantiomeric Purity Determination

The precise determination of a chiral molecule's absolute configuration and its enantiomeric purity is critical in pharmaceutical development and chemical synthesis. For chiral amino acid esters such as this compound, advanced spectroscopic techniques provide the necessary accuracy and sensitivity. These methods often involve the use of chiral derivatizing agents or chiral solvating agents to convert a pair of enantiomers into diastereomers, which possess different physical and spectroscopic properties, allowing for their differentiation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Fluorine-19 NMR-based Methods)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis. While ¹H NMR can be used with chiral solvating agents to induce chemical shift non-equivalence between enantiomers, Fluorine-19 (¹⁹F) NMR offers several advantages, including a wider chemical shift range, high sensitivity, and the absence of background signals in most organic molecules. nih.gov

To determine the enantiomeric purity of tert-butyl 2-amino-4-phenylbutanoate, a common strategy involves derivatization with a chiral reagent containing a fluorine atom. For instance, the amino group of the analyte can be reacted with an enantiomerically pure chiral derivatizing agent like (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or a chiral α-fluorinated phenylacetic phenylselenoester (FPP). frontiersin.orgnih.gov This reaction converts the (R)- and (S)-enantiomers of the amino acid ester into a pair of diastereomeric amides.

These resulting diastereomers, (R,S)- and (S,S)-amides, are chemically distinct and will exhibit separate signals in the ¹⁹F NMR spectrum. The difference in the chemical shifts (Δδ) between the signals of the diastereomers allows for unambiguous identification and quantification. acs.org The enantiomeric excess (ee) can be accurately calculated by integrating the respective signals.

The James-Bull method, which involves the formation of a diastereomeric complex in situ, represents another efficient ¹⁹F NMR-based approach. In a modified version of this method, the amino acid ester is treated with a mixture of a fluoro-substituted phenylboronic acid and a chiral diol, such as (S)-BINOL, to form diastereomeric complexes that can be directly analyzed by ¹⁹F NMR. nih.gov This technique provides a simple and rapid means for quantitative chiral analysis without the need for covalent derivatization. nih.gov

Table 1: Hypothetical ¹⁹F NMR Data for Diastereomeric Amides of tert-Butyl 2-amino-4-phenylbutanoate Derivatized with (S)-Mosher's Acid Chloride.
DiastereomerConfigurationHypothetical ¹⁹F Chemical Shift (δ, ppm)Integration
Diastereomer 1(R,S)-71.5899.5
Diastereomer 2(S,S)-71.720.5

Mass Spectrometry (MS) with Chiral Derivatizing Reagents (e.g., Marfey's Reagent)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive method for chiral analysis. Since enantiomers have identical mass-to-charge (m/z) ratios, direct differentiation by MS is not possible. The strategy, therefore, relies on pre-column derivatization with a chiral derivatizing reagent (CDR) to form diastereomers. researchgate.net

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a widely used CDR for the analysis of primary and secondary amines, including amino acids and their esters. uni-giessen.deresearchgate.net The primary amine of this compound reacts with the fluoro-dinitrophenyl group of L-FDAA under mild alkaline conditions. fishersci.com This reaction creates a diastereomeric derivative, L-FDAA-(R)-amino acid ester. If the S-enantiomer is present, it will form the L-FDAA-(S)-amino acid ester diastereomer.

These diastereomers have different three-dimensional structures, which leads to different chromatographic behavior on a standard (non-chiral) reversed-phase HPLC column. nih.gov Typically, the D-amino acid derivatives (or those with related stereochemistry) exhibit longer retention times than their L-counterparts due to differences in intramolecular interactions and polarity. fishersci.com The separated diastereomers are then detected by MS, often using electrospray ionization (ESI), allowing for sensitive quantification based on their respective peak areas. sigmaaldrich.com This method combines the high separation efficiency of HPLC with the high sensitivity and selectivity of mass spectrometric detection. nih.gov

Table 2: Representative LC-MS Data for Chiral Analysis of tert-Butyl 2-amino-4-phenylbutanoate using Marfey's Reagent (L-FDAA).
DerivativeAnalyte ConfigurationHypothetical Retention Time (min)Observed m/z [M+H]⁺
L-FDAA-Amino EsterR15.2485.22
L-FDAA-Amino EsterS16.8485.22

Chiral Recognition Studies

Chiral recognition is the process by which a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. This principle is fundamental to biological processes and is exploited in analytical chemistry for enantioseparation and sensing. acs.org

Development and Application of Chiral Receptors for Enantioselective Binding

Synthetic chiral receptors are designed to mimic the high enantioselectivity of biological systems, such as enzymes. These receptors are capable of selectively binding one enantiomer over the other through non-covalent interactions. A variety of molecular scaffolds have been employed for this purpose, including cyclodextrins, porphyrins, cyclophanes, and crown ethers. nih.govresearchgate.net

For amino acid esters like this compound, glucose-based macrocycles have proven to be effective chiral receptors. nih.govrsc.org These receptors create a chiral cavity where the guest molecule can bind. The binding event and its enantioselectivity can be monitored using techniques like NMR titration or fluorescence spectroscopy. mdpi.com The strength of the interaction is quantified by the association constant (Ka), and the ratio of the association constants for the two enantiomers (K_R/K_S) provides a measure of the enantioselectivity. Receptors often show higher affinity and selectivity for amino acid esters with hydrophobic side chains in various solvents. nih.govnih.gov

Table 3: Hypothetical Binding Data for a Glucose-Based Chiral Receptor with Enantiomers of tert-Butyl 2-amino-4-phenylbutanoate.
Guest EnantiomerAssociation Constant (Kₐ, M⁻¹)Enantioselectivity (K_R/K_S)
This compound15005.0
(S)-tert-Butyl 2-amino-4-phenylbutanoate300

Mechanistic Insights into Chiral Recognition Processes

Understanding the mechanism of chiral recognition at the molecular level is crucial for designing more effective chiral selectors and sensors. The enantioselective binding between a host receptor and a guest enantiomer is governed by a combination of specific, directional, non-covalent interactions. nih.gov

For the binding of this compound to a chiral receptor, the key interactions typically include:

Hydrogen Bonding: The protonated amino group of the guest forms hydrogen bonds with heteroatoms (e.g., oxygen) in the receptor's framework.

π-π Stacking: The phenyl group of the amino acid ester can engage in π-π stacking interactions with aromatic units within the receptor.

Steric Hindrance: The bulky tert-butyl group and the spatial arrangement of the substituents around the chiral center create steric constraints. One enantiomer will fit more favorably into the receptor's cavity, minimizing steric repulsion, while the other will experience unfavorable steric clashes, leading to a less stable complex.

Spectroscopic methods like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for elucidating the geometry of the host-guest complex. rsc.org NOESY experiments can identify protons that are close in space, providing direct evidence of the binding mode and the specific points of interaction responsible for discrimination. Computational modeling further complements these experimental findings by providing detailed energetic and structural information about the diastereomeric complexes, helping to rationalize the observed enantioselectivity. nih.gov The difference in the stability of the diastereomeric complexes, arising from the sum of these subtle interactions, is the ultimate source of chiral recognition.

Table 4: Key Non-Covalent Interactions in the Chiral Recognition of tert-Butyl 2-amino-4-phenylbutanoate.
Type of InteractionGuest Moiety InvolvedReceptor Moiety InvolvedContribution to Enantioselectivity
Hydrogen BondingAmmonium (B1175870) group (-NH₃⁺)Crown ether oxygensHigh (Primary binding force)
π-π StackingPhenyl ringAromatic units of receptorModerate (Orientation dependent)
Steric Repulsiontert-Butyl group/Phenyl groupChiral cavity wallsHigh (Major discriminating factor)

Table of Compounds

Table 5: List of Chemical Compounds Mentioned in the Article.
Compound NameRole/Type
This compoundPrimary Analyte / Chiral Amino Acid Ester
(S)-tert-Butyl 2-amino-4-phenylbutanoateEnantiomer of Primary Analyte
(S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)Chiral Derivatizing Agent (NMR)
α-fluorinated phenylacetic phenylselenoester (FPP)Chiral Derivatizing Agent (NMR)
(S)-BINOLChiral Diol (for NMR analysis)
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent)Chiral Derivatizing Agent (MS)

Applications of R Tert Butyl 2 Amino 4 Phenylbutanoate As a Chiral Building Block in Advanced Organic Synthesis

Role in Peptide and Peptidomimetic Chemistry

The incorporation of non-canonical amino acids into peptides is a widely employed strategy to enhance their therapeutic properties. nih.gov These modifications can lead to peptides with increased metabolic stability, improved receptor binding affinity, and better bioavailability. nih.gov (R)-tert-Butyl 2-amino-4-phenylbutanoate, as a derivative of homophenylalanine, is a prime candidate for such applications.

The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality during peptide synthesis. In solid-phase peptide synthesis (SPPS), the amino group of this compound can be protected, commonly with an Fmoc or Boc group, allowing for its sequential coupling to a growing peptide chain. peptide.comkennesaw.edu The bulky tert-butyl group can also influence the conformational properties of the resulting peptide, potentially inducing specific secondary structures like β-turns. nih.gov

While direct examples of the incorporation of this compound into specific therapeutic peptides are not extensively detailed in the available literature, the synthesis of cyclic peptides containing homophenylalanine demonstrates the utility of this amino acid scaffold in creating conformationally constrained and biologically active molecules. nih.gov The principles of solid-phase and solution-phase peptide synthesis readily accommodate the use of such protected, non-proteinogenic amino acids. nih.govptfarm.pl

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov The incorporation of building blocks like this compound can introduce non-natural side chains and backbones, leading to molecules with enhanced resistance to proteolytic degradation. nih.gov

Precursor for Non-Proteinogenic Amino Acids and Derivatives

This compound can serve as a chiral template for the synthesis of various homophenylalanine analogues. The presence of the stereocenter at the α-carbon allows for diastereoselective reactions to introduce further functionality onto the molecule. For instance, the amino group can be derivatized or the phenyl ring can be functionalized to create a library of homophenylalanine derivatives with diverse properties.

While many synthetic routes to homophenylalanine and its analogues start from different precursors, the fundamental principles of stereoselective synthesis can be applied to this compound. For example, selective transformations of the phenyl group, such as electrophilic aromatic substitution or cross-coupling reactions, could yield a range of substituted homophenylalanine derivatives while retaining the crucial stereochemistry at the α-carbon.

The utility of this compound extends beyond peptide chemistry. As a chiral bifunctional molecule, it can be incorporated into a variety of complex molecular scaffolds. The amino and protected carboxyl groups provide two points for further chemical elaboration, making it a valuable building block in the synthesis of natural products and other complex organic molecules.

The synthesis of tetrahydrofuran-based Cα-tetrasubstituted α-amino acids demonstrates how amino acid derivatives can be used to create rigid, complex scaffolds. mdpi.com Although this example does not use this compound directly, it illustrates the principle of using amino acid derivatives as foundational elements in the construction of novel molecular architectures. The combination of a chiral center, a bulky aromatic side chain, and orthogonally protected functional groups in this compound makes it a promising starting material for the synthesis of diverse and intricate molecular structures.

Intermediate in the Synthesis of Chiral Pharmaceuticals and Bioactive Compounds

One of the most significant applications of homophenylalanine derivatives is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. researchgate.netgoogle.com Several prominent ACE inhibitors, including Benazepril, Quinapril, and Lisinopril, contain a homophenylalanine moiety as a key structural component. nih.govnih.govnih.gov

The synthesis of these drugs often involves the coupling of a homophenylalanine ester with another chiral fragment. For example, the synthesis of Benazepril can be achieved through the reaction of L-homophenylalanine ethyl ester with a benzazepine derivative. nih.govnih.govresearchgate.net Similarly, the synthesis of Quinapril involves the coupling of a homophenylalanine derivative with a tetrahydroisoquinoline carboxylic acid derivative. nih.govresearchgate.net In the case of Lisinopril, the synthesis involves the reductive amination of a lysine-proline dipeptide with a 2-oxo-4-phenylbutyrate derivative. nih.gov

This compound serves as a valuable precursor for the (S)-enantiomer of homophenylalanine esters required for the synthesis of these ACE inhibitors. The tert-butyl ester can be readily converted to the corresponding ethyl or other alkyl esters as needed for specific coupling reactions.

ACE InhibitorKey Homophenylalanine-derived Intermediate
BenazeprilL-homophenylalanine ethyl ester
QuinaprilHomophenylalanine derivative
LisinoprilEthyl 2-oxo-4-phenylbutyrate

N-alkylation of amino acids and their esters is a common strategy in drug design to improve pharmacokinetic properties such as membrane permeability and metabolic stability. organic-chemistry.org this compound provides a chiral scaffold for the synthesis of N-alkylated homophenylalanine derivatives.

Various methods for the N-alkylation of amino acid esters have been developed, including reductive amination and copper-catalyzed cross-coupling reactions. organic-chemistry.orgresearchgate.net These methods can be applied to this compound to introduce a wide range of alkyl or aryl groups at the nitrogen atom, leading to novel chiral building blocks for drug discovery. The resulting N-alkylated homophenylalanine tert-butyl esters can then be incorporated into larger molecules or deprotected to yield the corresponding carboxylic acids.

Contributions to Asymmetric Catalysis and Materials Science

This compound, a derivative of the non-proteinogenic amino acid (R)-2-amino-4-phenylbutanoic acid, serves as a crucial chiral building block in specialized areas of chemical synthesis. Its defined stereochemistry and protected functional groups make it a valuable precursor for creating molecules with specific three-dimensional arrangements, which are essential in asymmetric catalysis and the development of advanced materials.

Role in Asymmetric Catalysis

The primary contribution of this compound in asymmetric catalysis is as a foundational element for the synthesis of chiral ligands and auxiliaries. These chiral molecules are then complexed with transition metals to create catalysts that can direct a chemical reaction towards the formation of a specific enantiomer (a non-superimposable mirror-image molecule). The spatial arrangement of the ligand around the metal center creates a chiral environment that influences how substrates approach the catalyst, leading to high levels of stereoselectivity.

While direct use of the compound itself as a ligand is uncommon, its derivatives are instrumental. For instance, amino acids are well-established precursors for a wide range of chiral ligands used in transition-metal catalysis. The transformation of amino acids into novel catalysts and ligands is a significant area of research aimed at mimicking enzymatic efficiency. These derived catalysts offer advantages such as high stability, ready availability from the chiral pool, and the ability to facilitate a variety of asymmetric reactions under mild conditions.

Research has demonstrated the use of amino acid Schiff base complexes with metals like nickel(II) and copper(II) for asymmetric synthesis. nih.govchemrxiv.orgmdpi.com For example, a copper-catalyzed asymmetric alkylation of a tert-butyl glycinate (B8599266) Schiff base, using a chiral phosphine-containing ligand, achieved high yields and excellent enantiomeric excess (ee) for the synthesis of unnatural α-substituted α-amino acids. chemrxiv.org In these systems, the amino acid-derived component is key to establishing the chiral environment of the catalyst. The bulky tert-butyl ester group, as seen in this compound, can enhance solubility and modify the steric and electronic properties of the resulting catalyst, potentially improving its performance. nih.gov

Table 1: Examples of Asymmetric Reactions Using Amino Acid-Derived Catalysts This table illustrates the performance of catalytic systems derived from amino acid structures, highlighting the potential applications for building blocks like this compound.

Reaction TypeCatalyst SystemSubstrateProductYieldEnantiomeric Excess (ee)Reference
Asymmetric AlkylationCopper/(4S,2R)-tBu-Phosferroxtert-Butyl glycinate Schiff baseChiral α-substituted α-amino acidsUp to 95%>99% ee chemrxiv.org
Asymmetric Transfer HydrogenationRhodium/Me-CAMPY1-Aryl substituted-3,4-dihydroisoquinolinesChiral 1-Aryl-tetrahydroisoquinolinesQuantitativeUp to 69% ee mdpi.com
Enantioselective Phase-Transfer Alkylation(S,S)-3,4,5-trifluorophenyl-NAS bromide2,2-diphenylethyl tert-butyl α-methylmalonateChiral α-methyl-α-alkylmalonatesUp to 99%Up to 98% ee nih.gov

Applications in Materials Science

In materials science, the incorporation of chiral units like (R)-2-amino-4-phenylbutanoate into larger molecular architectures can impart unique properties to the resulting materials. The chirality can influence the self-assembly of molecules, leading to the formation of helical polymers, chiral liquid crystals, or surfaces with specific recognition capabilities.

The synthesis of polymers from amino acid-based monomers is a key strategy for creating biodegradable and functional materials. The pendant phenyl group and the stereocenter from the (R)-2-amino-4-phenylbutanoate unit can introduce rigidity and specific intermolecular interactions (e.g., π-stacking), influencing the polymer's secondary structure and macroscopic properties such as thermal stability and mechanical strength.

While specific examples detailing the use of this compound in materials are not extensively documented in readily available literature, the principles of using chiral amino acids as monomers are well-established. The tert-butyl ester group would typically be removed or modified during the polymerization process to allow for the formation of peptide bonds or other linkages. The resulting polymer would carry the chiral information from the original monomer, potentially finding use in applications like chiral chromatography (as a stationary phase), enantioselective sensors, or as scaffolds in tissue engineering where cell-surface interactions can be stereo-dependent.

Q & A

Q. What are the key methods for characterizing (R)-tert-Butyl 2-amino-4-phenylbutanoate to confirm its structural and enantiomeric purity?

To confirm structural identity, use 1H/13C NMR to analyze proton and carbon environments, IR spectroscopy to identify functional groups (e.g., ester carbonyl at ~1740 cm⁻¹), and mass spectrometry (MS) for molecular weight verification. For enantiomeric purity, chiral HPLC or polarimetry is critical, as racemization can occur during synthesis. For example, chiral stationary phases like cellulose-based columns can resolve enantiomers .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Store the compound in tightly sealed containers at 2–8°C to prevent degradation. Use explosion-proof equipment in well-ventilated areas, and avoid contact with strong acids/bases due to potential ester hydrolysis. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Refer to safety data sheets (SDS) for analogous carbamates, which highlight the need for grounding metal containers during transfers to prevent static ignition .

Q. How can researchers mitigate impurities during the synthesis of this compound?

Optimize reaction conditions to minimize byproducts:

  • Use anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis.
  • Employ Schlenk techniques for moisture-sensitive steps.
  • Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from tert-butyl methyl ether .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for industrial-scale research?

Key parameters include:

  • Catalyst selection : Chiral auxiliaries like (R)-BINOL-derived catalysts can enhance enantiomeric excess (ee).
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics.
  • Temperature control : Lower temperatures (0–5°C) reduce racemization risks.
  • In situ monitoring : Use HPLC-MS to track ee during dynamic kinetic resolution .

Q. How should researchers resolve contradictions between synthetic yield and analytical purity data?

Discrepancies often arise from undetected byproducts (e.g., diastereomers) or degradation during storage . Address this by:

  • Performing 2D NMR (COSY, HSQC) to identify hidden impurities.
  • Conducting accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways.
  • Comparing multiple analytical techniques (e.g., LC-MS vs. chiral GC) to cross-validate results .

Q. What strategies are effective for stabilizing this compound under varying pH conditions?

The compound’s ester group is prone to hydrolysis in acidic/basic environments. Stabilization methods include:

  • Lyophilization to remove residual moisture.
  • Formulating as a lyophilized salt (e.g., hydrochloride) for pH-controlled buffers.
  • Adding radical scavengers (e.g., BHT) to prevent oxidative degradation during long-term storage .

Q. How can researchers validate the biological relevance of this compound in peptide mimetic studies?

Design structure-activity relationship (SAR) studies by:

  • Modifying the phenyl or tert-butyl groups to assess steric/electronic effects.
  • Using surface plasmon resonance (SPR) to measure binding affinity to target receptors.
  • Comparing pharmacokinetic profiles (e.g., logP, metabolic stability) against native peptides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.